2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(furan-2-ylmethylene)acetohydrazide
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Overview
Description
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(furan-2-ylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide.
Thioether Formation: The triazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Hydrazide Formation: The acetohydrazide moiety is introduced through a reaction with an appropriate acyl hydrazine.
Schiff Base Formation: Finally, the furan-2-ylmethylene group is introduced through a condensation reaction with furfural.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions may target the triazole ring or the hydrazide moiety.
Substitution: The compound can undergo substitution reactions, especially at the phenyl or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(furan-2-ylmethylene)acetohydrazide would depend on its specific application. Generally, triazole derivatives exert their effects through interactions with biological targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, disrupt cellular processes, or interfere with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Thioether Compounds: Compounds with similar sulfur linkages.
Hydrazide Derivatives: Compounds with similar hydrazide moieties.
Uniqueness
The uniqueness of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(furan-2-ylmethylene)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
361165-35-7 |
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Molecular Formula |
C17H17N5O2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N5O2S/c1-2-22-16(13-7-4-3-5-8-13)20-21-17(22)25-12-15(23)19-18-11-14-9-6-10-24-14/h3-11H,2,12H2,1H3,(H,19,23)/b18-11+ |
InChI Key |
CTRCEGSLAUNYQO-WOJGMQOQSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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